![molecular formula C13H26N2 B2925236 2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine CAS No. 1038246-64-8](/img/structure/B2925236.png)
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine
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Overview
Description
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine, also known as MPCE, is a chemical compound that belongs to the class of psychoactive substances. It is a synthetic compound that has been used in scientific research to study its effects on the central nervous system. The purpose of
Scientific Research Applications
Synthesis and Catalytic Applications
Novel Routes to Pyrroles and Pyridines
Research has demonstrated innovative synthetic routes to structurally diverse pyrroles and pyridines, highlighting methodologies that could potentially be applicable to derivatives of "2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine." For instance, the conversion of cyclohexanone derivatives through enaminone intermediates to α,β-unsaturated aldehydes showcases the versatility of nitrogen-containing compounds in organic synthesis (Carlsson & Lawesson, 1982).
Catalysis and Polymerization
Studies on the catalytic activity of amine complexes, particularly in the context of polymerization and activation of small molecules, provide a framework for the utilization of amine derivatives in catalysis. For example, chromium(III) complexes with amine-bis(phenolate) ligands have been employed in the copolymerization of cyclohexene oxide and carbon dioxide, indicating the potential of nitrogen-based catalysts in environmentally friendly polymer synthesis (Devaine-Pressing, Dawe, & Kozak, 2015).
Mechanistic Insights and Chemical Interactions
Enamine Chemistry
The study of enamines and their transformations provides essential insights into the reactivity and applications of compounds like "this compound." Enamines serve as key intermediates in the synthesis of various functionalized compounds, demonstrating the significance of nitrogen-containing ligands in organic transformations (Johnson et al., 1974).
Amine-Catalyzed Reactions
The role of amines in catalyzing epoxidation reactions and activating oxidants like Oxone highlights their utility in asymmetric synthesis and green chemistry approaches. This underscores the versatility of amines, including pyrrolidinyl derivatives, in facilitating a wide range of chemical transformations with potential environmental benefits (Aggarwal, Lopin, & Sandrinelli, 2003).
Mechanism of Action
Target of Action
The primary target of 2-Methyl-N-(2-Pyrrolidin-1-ylethyl)cyclohexan-1-amine is the κ-opioid receptor (KOR) . This compound acts as a high-affinity antagonist for KOR, with a reduced affinity for human μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors .
Mode of Action
As a KOR antagonist, this compound binds to the KOR and blocks its activation by endogenous or exogenous agonists . This prevents the downstream effects typically induced by KOR activation.
Result of Action
This compound has demonstrated antidepressant-like efficacy in a mouse forced-swim test, attenuated the behavioral effects of stress in a mouse social defeat stress assay, and showed therapeutic potential in treating reinstatement of extinguished cocaine-seeking behavior in a mouse conditioned place preference .
properties
IUPAC Name |
2-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-12-6-2-3-7-13(12)14-8-11-15-9-4-5-10-15/h12-14H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAGCZRZLICCPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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